molecular formula C13H10ClNO3 B13103923 Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate

Cat. No.: B13103923
M. Wt: 263.67 g/mol
InChI Key: HEUGHJUEEMMQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a furoindole core with a chloro substituent and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The furoindole structure can be achieved by introducing a furan ring through cyclization reactions. The chloro substituent is usually added via electrophilic chlorination, and the ethyl ester group is introduced through esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro substituent and ethyl ester group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

ethyl 3-chloro-6H-furo[2,3-e]indole-7-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-2-17-13(16)11-5-8-10(15-11)4-3-7-9(14)6-18-12(7)8/h3-6,15H,2H2,1H3

InChI Key

HEUGHJUEEMMQJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.